molecular formula C9H15N3O B1438076 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1152965-98-4

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1438076
M. Wt: 181.23 g/mol
InChI Key: GOCDDEYMRJBHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol, also known as 5-ACBP, is an organic compound belonging to the class of pyrazoles. It is a colorless solid that is soluble in water and has a molecular weight of 209.29 g/mol. 5-ACBP is known for its antifungal and antiviral properties and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol has been studied for its potential therapeutic applications, particularly in the areas of antifungal and antiviral activity. It has been found to be effective against a number of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol has been found to be active against a number of viruses, including herpes simplex virus, adenovirus, and human immunodeficiency virus (HIV).

Mechanism Of Action

The exact mechanism of action of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, such as DNA and RNA. This inhibition leads to the disruption of the replication process of the target organism.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol are not yet fully understood. However, it has been found to have antifungal and antiviral activity, and it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. In addition, 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol has been found to be non-toxic to mammalian cells, and it has been shown to have no effect on the growth of normal human cells.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol in laboratory experiments is its antifungal and antiviral activity. In addition, it has been found to be non-toxic to mammalian cells and has no effect on the growth of normal human cells. However, there are some limitations to using 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to work with. In addition, the exact mechanism of action of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol. These include further research into its mechanism of action, the development of more effective formulations, the exploration of its potential therapeutic applications, and the investigation of its potential toxicity. In addition, further research is needed to determine its efficacy in treating a variety of diseases and conditions. Finally, further research is needed to determine its potential interactions with other drugs and its potential side effects.

properties

IUPAC Name

2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-9-6-8(7-2-1-3-7)11-12(9)4-5-13/h6-7,13H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCDDEYMRJBHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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